molecular formula C12H21FN2O2 B15361016 tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

Cat. No.: B15361016
M. Wt: 244.31 g/mol
InChI Key: NBYONZZBTJZHTF-SGIHWFKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated derivative of the 8-azabicyclo[3.2.1]octane scaffold, characterized by a tert-butyl carbamate group at the 3-position and a fluorine atom at the 2-position. The stereochemistry (1R,2R,3R,5S) is critical for its biological activity, as it influences molecular interactions with target proteins. The bicyclic core provides rigidity, enhancing binding specificity, while the fluorine atom improves metabolic stability and electronic properties.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9+,10+/m0/s1

InChI Key

NBYONZZBTJZHTF-SGIHWFKDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]([C@H]1F)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2

Origin of Product

United States

Biological Activity

tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 2375919-35-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC12H21FN2O2
Molecular Weight244.31 g/mol
Purity95%
IUPAC Nametert-butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate

The structure features a bicyclic system with a fluorine atom, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various proteases and enzymes involved in disease pathways. For instance, studies have evaluated its potential as an inhibitor of the SARS-CoV 3CL protease, which is crucial for viral replication.

Inhibitory Assays

In a study assessing the compound's inhibitory activity against SARS-CoV 3CL protease:

  • The IC50 values were determined through fluorometric assays.
  • The kinetic parameters were measured by varying inhibitor concentrations while maintaining a constant substrate concentration.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

Antiviral Activity

The compound has shown promise as an antiviral agent:

  • Case Study : In vitro assays demonstrated that the compound effectively inhibited the replication of SARS-CoV by targeting its protease activity .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Mechanism : The bicyclic structure may interact with neurotransmitter receptors or modulate neuroinflammatory pathways.

Anticancer Potential

Preliminary studies indicate potential anticancer activity:

  • Research Findings : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of SARS-CoV replication
NeuroprotectiveModulation of neuroinflammation
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations
Compound Name Substituents/Modifications Stereochemistry Molecular Weight Key Applications/Findings References
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride No fluorine; hydrochloride salt (1R,3R,5S) 262.78 Intermediate in synthesis of neuroactive compounds; improved solubility due to salt form
tert-Butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate (TBOA) Trifluoromethyl group; no fluorine on bicyclic core Not specified 226.32 EAAT inhibitor; increases CNS glutamate levels for neurological research
(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate Methyl and acrylate groups; no carbamate (1R,3r,5S) ~277.3 (calc.) Pharmacopeial standard; used in quality control of anticholinergic drugs
BRD4 Inhibitor (PDB complex) Difluorocyclohexyl and naphthyridinone substituents (1R,2R,3R,5S) ~600 (approx.) Bromodomain inhibitor; high affinity for BRD4 due to extended substituents

Key Observations :

  • Fluorine Impact: The target compound’s fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs like TBOA .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics .
  • Stereochemistry : Compounds with (1R,2R,3R,5S) configurations (e.g., BRD4 inhibitor in ) show higher target affinity than racemic mixtures .
Pharmacological Activity
  • Target Specificity : The fluorinated compound’s rigid bicyclic core may favor interactions with CNS targets, similar to TBOA’s EAAT inhibition . In contrast, the BRD4 inhibitor () leverages bulkier substituents for protein-binding .
  • Therapeutic Potential: Unlike ’s 5-HT4 agonists (e.g., Velusetrag analogs), the target compound lacks sulfonamide groups, suggesting divergent mechanisms .
Physicochemical Properties
Property Target Compound TBOA Hydrochloride Analog
Molecular Weight ~265.3 (calc.) 226.32 262.78
Solubility Likely DMSO-soluble Soluble in DMSO Water-soluble (salt form)
Storage Conditions -20°C (estimated) -20°C, desiccated Room temperature (stable)
Commercial Availability
  • The target compound is less widely available than its non-fluorinated counterparts.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling the bicyclic amine intermediate with a tert-butyl carbamate-protecting group under nucleophilic conditions. A validated method includes reacting the fluorinated azabicyclo[3.2.1]octane precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like DMF, using potassium carbonate as a base at 100°C . Optimization strategies:

  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent Boc-group decomposition.
  • Solvent selection : DMF enhances solubility of intermediates, while THF or dichloromethane may reduce side reactions.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.

Q. Table 1: Example Reaction Conditions

ReagentSolventTemperatureYieldReference
Boc₂O, K₂CO₃DMF100°C85%

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • NMR spectroscopy : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm the (1R,2R,3R,5S) configuration .
  • X-ray crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 240.35) and detects impurities .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers to validate stereochemical purity .

Resolution of discrepancies : Cross-validate NMR assignments with computational tools (e.g., DFT simulations) and compare crystallographic data with literature analogs .

Q. How does the stereochemistry of the bicyclic core influence biological activity, based on structural analogs?

The (1R,2R,3R,5S) configuration enhances binding affinity to targets like monoamine transporters. For example, pudafensine—a related 8-azabicyclo[3.2.1]octane derivative—shows potent monoamine reuptake inhibition due to its stereospecific interaction with neurotransmitter transporters . Modifications at the 2-fluoro position may alter pharmacokinetic properties (e.g., metabolic stability) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

The tert-butyl carbamate group provides steric protection against enzymatic hydrolysis, while the fluorinated bicyclic core resists oxidative degradation. Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) reveal:

  • Half-life : >24 hours at 37°C, attributed to the rigid bicyclic structure limiting solvent access to reactive sites .
  • Degradation pathways : Minor decomposition via β-elimination of the Boc group under strongly acidic conditions .

Q. Table 2: Stability Data

ConditionpHHalf-lifeMajor Degradant
Simulated plasma7.4>24 hNone detected
Gastric fluid2.012 hFree amine

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding pockets : The fluorinated bicyclic moiety fits into hydrophobic cavities of monoamine transporters .
  • Optimize substituents : Free energy perturbation (FEP) calculations guide modifications at the 3-yl carbamate position to enhance affinity .

Case study : Docking with the serotonin transporter (SERT) predicts hydrogen bonding between the carbamate carbonyl and Thr-439, while the fluorine atom stabilizes hydrophobic interactions with Phe-556 .

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?

Contradictions often arise from stereochemical variations. For example:

  • Analog A : (1R,2S,5S)-configured derivative shows reduced activity due to mismatched stereochemistry at C2 .
  • Analog B : (1R,2R,3S,5S) isomer exhibits improved solubility but lower target affinity .

Q. Methodology :

Synthesize and test all stereoisomers.

Use X-ray crystallography to correlate binding poses with activity .

Apply QSAR models to identify critical steric/electronic parameters .

Q. What strategies are recommended for scaling up synthesis without compromising enantiopurity?

  • Catalytic asymmetric synthesis : Employ chiral auxiliaries or organocatalysts to control stereochemistry during bicyclic core formation .
  • Continuous flow chemistry : Minimize racemization by reducing reaction time and temperature .
  • Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How does the 2-fluoro substituent influence metabolic pathways compared to non-fluorinated analogs?

The fluorine atom:

  • Reduces CYP450-mediated oxidation : Blocks metabolism at the C2 position, increasing plasma half-life .
  • Alters glucuronidation : Fluorine’s electronegativity may sterically hinder UDP-glucuronosyltransferase (UGT) binding .

Experimental validation : Compare in vitro microsomal stability of fluorinated vs. non-fluorinated analogs using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.